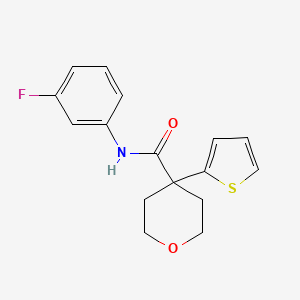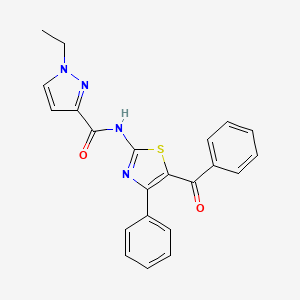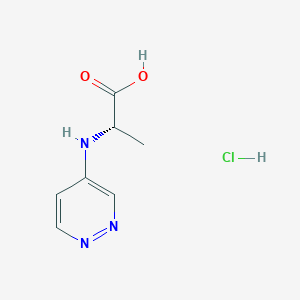![molecular formula C13H13F3N2O2 B2538233 N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide CAS No. 1311856-38-8](/img/structure/B2538233.png)
N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of TAK-632 involves several steps, including the introduction of a cyanomethyl group, a methyl group, and a trifluoromethyl-phenoxy moiety. Detailed synthetic routes and reaction conditions are documented in scientific literature .
Molecular Structure Analysis
The molecular formula of TAK-632 is C₁₇H₁₄F₃N₃O₂S . Its structure consists of a benzo[d]thiazol-2-yl ring linked to a cyclopropanecarboxamide scaffold. The presence of the cyanomethyl, methyl, and trifluoromethyl-phenoxy substituents contributes to its biological activity .
Chemical Reactions Analysis
TAK-632 exhibits selective inhibition of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and RIPK3 kinases. It disrupts necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells .
Physical And Chemical Properties Analysis
- Solubility : TAK-632 exhibits favorable pharmacokinetic properties, including an oral bioavailability of 25.2% in rats .
- Selectivity : Compound 42, an analogue of TAK-632, demonstrates >60-fold selectivity for RIPK3 over RIPK1 .
Mécanisme D'action
The precise mechanism of action involves blocking the necroptotic pathway, thereby preventing cell death. By targeting RIPK3, TAK-632 interferes with the signaling cascade that leads to necroptosis. This inhibition has potential therapeutic implications for various diseases, including inflammatory conditions and degenerative disorders .
Orientations Futures
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-9(12(19)18(2)8-7-17)20-11-6-4-3-5-10(11)13(14,15)16/h3-6,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESHUCFBPSCYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC#N)OC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2538151.png)





![2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2538165.png)


![N'-(2,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2538168.png)
![N-(isoxazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2538169.png)
![2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B2538170.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)